N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine
Overview
Description
N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine: is a heterocyclic compound that contains sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiadiazole ring imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine is a derivative of 1,3,4-thiadiazole . The primary targets of 1,3,4-thiadiazole derivatives are often microbial cells, where they exhibit potent antimicrobial activity . .
Mode of Action
1,3,4-thiadiazole derivatives are known to interact with microbial cells, leading to their death
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to interfere with the normal functioning of microbial cells, potentially affecting various biochemical pathways .
Result of Action
1,3,4-thiadiazole derivatives are known to exhibit antimicrobial activity, suggesting that they may lead to the death of microbial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of appropriate thiosemicarbazides with carbon disulfide under basic conditions, followed by cyclization. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the formation of the thiadiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms, leading to the formation of N-substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: N-substituted thiadiazole derivatives
Scientific Research Applications
N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized as an additive in lubricants and as an intermediate in the production of dyes and pharmaceuticals .
Comparison with Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar structural features but different substituents.
1,3,4-Thiadiazolidine-2-thione: A derivative with a thione group.
1,3,4-Thiadiazolidine-2,5-dithione: A derivative with two thione groups
Uniqueness: N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dipropyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other thiadiazole derivatives .
Properties
IUPAC Name |
2-N,2-N-dipropyl-1,3,4-thiadiazole-2,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4S/c1-3-5-12(6-4-2)8-11-10-7(9)13-8/h3-6H2,1-2H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWSJFFPTIJNRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NN=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256410 | |
Record name | N2,N2-Dipropyl-1,3,4-thiadiazole-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71125-54-7 | |
Record name | N2,N2-Dipropyl-1,3,4-thiadiazole-2,5-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71125-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2,N2-Dipropyl-1,3,4-thiadiazole-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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